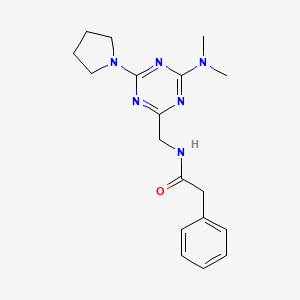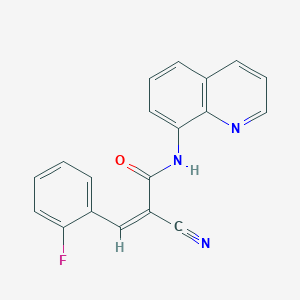
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Anti-Cancer Activity
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide and its derivatives have been evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds in this category, including related acrylamide derivatives, showed higher activity than the reference drug doxorubicin, highlighting their potential as anti-cancer agents (Ghorab & Alsaid, 2015).
2. Chemosensor Applications
Certain derivatives of this compound have been used as chemosensors. For example, a fluorescent sensor incorporating a quinoline group has been developed for detecting zinc ions (Zn2+). This sensor demonstrated excellent selectivity and sensitivity, providing a tool for monitoring Zn2+ in living cells and aqueous solutions (Li et al., 2014).
3. Corrosion Inhibition
Acrylamide derivatives, similar in structure to (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. These compounds showed significant inhibition effects on copper in nitric acid solutions, suggesting their utility in industrial applications (Abu-Rayyan et al., 2022).
4. Light Harvesting in Solar Cells
Related compounds have been explored for their role in enhancing light harvesting in dye-sensitized solar cells. These studies are crucial for the development of more efficient solar energy technologies (Wang et al., 2005).
5. Prostate Cancer Research
Similar quinolinyl acrylate derivatives have been investigated for their efficacy against human prostate cancer cells, both in vitro and in vivo. These studies contribute to the understanding and potential treatment of prostate cancer (Rodrigues et al., 2012).
6. Herbicidal Activity
Certain cyanoacrylate compounds have demonstrated promising herbicidal activities, providing potential new approaches for agricultural weed management (Wang et al., 2004).
7. Fluorescence Imaging
Derivatives of (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide have been used in developing fluorescent probes for imaging applications, such as monitoring Zn2+ levels in biological systems (Nolan et al., 2005).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-fluorophenyl)-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-16-8-2-1-5-14(16)11-15(12-21)19(24)23-17-9-3-6-13-7-4-10-22-18(13)17/h1-11H,(H,23,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOAOEAJRMOTKS-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

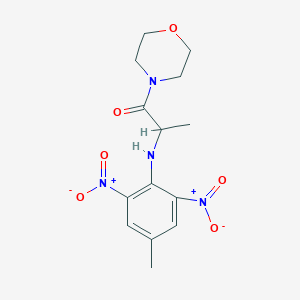
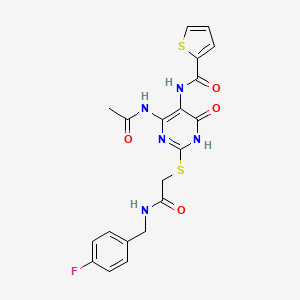
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)

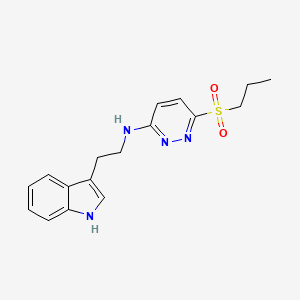

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2703331.png)

![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
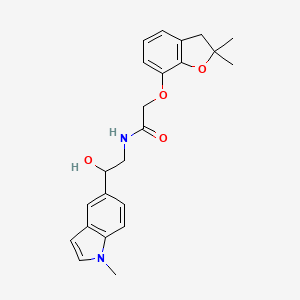
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)

